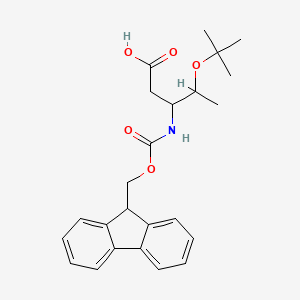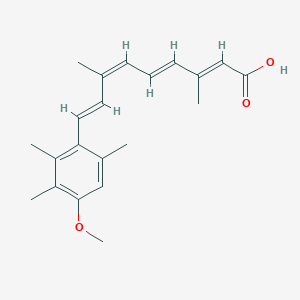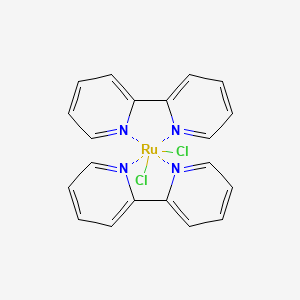
dichlororuthenium;2-pyridin-2-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its unique coordination chemistry, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlororuthenium;2-pyridin-2-ylpyridine typically involves the reaction of ruthenium trichloride with 2-pyridin-2-ylpyridine ligands under specific conditions. One common method involves dissolving ruthenium trichloride in a suitable solvent, such as ethanol or acetonitrile, and then adding the 2-pyridin-2-ylpyridine ligands. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Dichlororuthenium;2-pyridin-2-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The complex can undergo ligand substitution reactions where the 2-pyridin-2-ylpyridine ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in the formation of new complexes with different ligands.
科学研究应用
Dichlororuthenium;2-pyridin-2-ylpyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and polymerization reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that this compound complexes can interact with DNA and proteins, making them potential candidates for drug development.
Industry: The compound is used in the development of new materials, such as sensors and electronic devices, due to its unique electronic properties.
作用机制
The mechanism of action of dichlororuthenium;2-pyridin-2-ylpyridine involves its ability to coordinate with various biological molecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to proteins, altering their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds to dichlororuthenium;2-pyridin-2-ylpyridine include:
cis-Bis(2,2’-bipyridine)dichlororuthenium(II): This compound has similar coordination chemistry and is used in similar applications.
cis-Bis(2,2’-bipyridine)dichlororuthenium(II) dihydrate: Another similar compound with comparable properties and uses.
Uniqueness
This compound is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic and biological applications, setting it apart from other similar compounds .
属性
分子式 |
C20H16Cl2N4Ru |
|---|---|
分子量 |
484.3 g/mol |
IUPAC 名称 |
dichlororuthenium;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/2C10H8N2.2ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*1-8H;2*1H;/q;;;;+2/p-2 |
InChI 键 |
MGAJEYXQYJBLQL-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ru]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


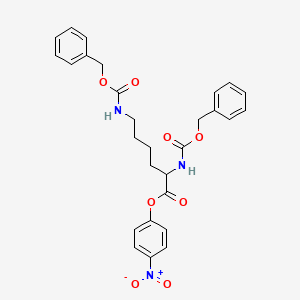

![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butanoic acid](/img/structure/B13401190.png)
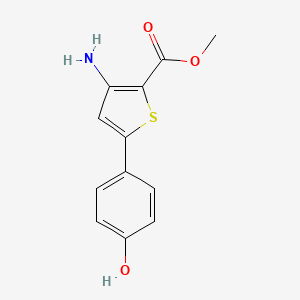
![[1,3,4]Oxathiazolo[4,5-a]pyridin-4-ium-2-one;hydrochloride](/img/structure/B13401195.png)
![[5-(2-Acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] 2-methylbut-2-enoate](/img/structure/B13401202.png)
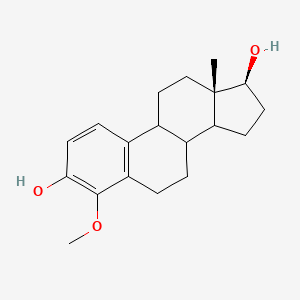

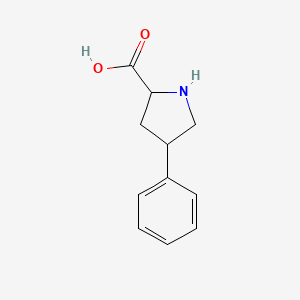
![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one](/img/structure/B13401222.png)
![7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13401226.png)
